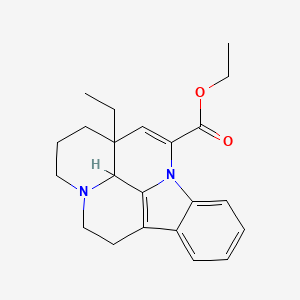

Ethyl eburnamenine-14-carboxylate

Description

Contextualization within the Vinca Alkaloid Family

The eburnamine-vincamine alkaloids, a subgroup of the broader Vinca alkaloid family, are renowned for their diverse pharmacological activities. nih.gov This family of indole (B1671886) alkaloids, found in plants of the Apocynaceae family, has yielded numerous compounds with applications ranging from cardiovascular effects to cell multiplication inhibition. nih.gov Vincamine (B1683053) itself is a monoterpenoid indole alkaloid with established vasodilatory properties, known to increase cerebral blood flow. nih.gov Ethyl eburnamenine-14-carboxylate, as a derivative, shares this foundational structure and has been a focal point of research aimed at refining the therapeutic profile of its natural precursor. nih.gov

Historical Perspective on its Semi-Synthetic Derivation for Research

The journey of Ethyl eburnamenine-14-carboxylate from a natural product to a widely researched semi-synthetic compound is a notable example of medicinal chemistry's evolution. The synthesis of this compound, often referred to as Vinpocetine (B1683063), was first developed by Gedeon Richter Pharmaceuticals in Hungary and it was marketed in 1978. nih.gov The process typically involves the chemical modification of vincamine. wikipedia.org One common synthetic route starts with vincamine, which is treated with reagents like polyphosphoric acid to facilitate dehydration, followed by transesterification to yield the ethyl ester. google.com This semi-synthesis allows for the production of a compound with potentially enhanced properties and a more favorable profile for research and potential therapeutic use. nih.govunimi.it The ability to synthesize derivatives like ethyl apovincaminate has been crucial for exploring the structure-activity relationships within this class of alkaloids. nih.gov

Significance in Contemporary Chemical and Biological Research

Ethyl eburnamenine-14-carboxylate is a subject of intense interest in modern research due to its multifaceted biological activities. It is recognized as a phosphodiesterase (PDE) inhibitor and has been shown to block voltage-gated Na+ channels. medchemexpress.com A significant area of investigation revolves around its anti-inflammatory effects, particularly its ability to inhibit the NF-κB-dependent inflammatory response by directly targeting the IκB kinase (IKK) complex. medchemexpress.comresearchgate.net Research has demonstrated its potential to inhibit the upregulation of various inflammatory mediators in several cell types. medchemexpress.com Furthermore, studies have explored its neuroprotective and antihypoxic properties, making it a valuable tool for investigating treatments for cerebrovascular disorders and cognitive impairment. nih.govnih.gov The synthesis of various derivatives continues to be an active area of research, aiming to discover compounds with even greater potency and specificity. nih.govnih.gov

Chemical and Physical Properties

The fundamental characteristics of Ethyl eburnamenine-14-carboxylate are defined by its chemical structure and physical properties, which are crucial for its handling and application in research settings.

| Property | Value | Source |

| Chemical Formula | C22H26N2O2 | sigmaaldrich.comoakwoodchemical.com |

| Molecular Weight | 350.45 g/mol | sigmaaldrich.comoakwoodchemical.comsigmaaldrich.com |

| CAS Number | 42971-09-5 | sigmaaldrich.comoakwoodchemical.comsigmaaldrich.com |

| Melting Point | 147-153°C (decomposes) | oakwoodchemical.com |

| IUPAC Name | (3α,16α)-Eburnamenine-14-carboxylic acid ethyl ester | wikipedia.orgchemspider.com |

Research Findings

Extensive research has been conducted to elucidate the mechanisms of action and potential applications of Ethyl eburnamenine-14-carboxylate.

In Vitro Studies

Enzyme Inhibition: In cell-free systems, Ethyl eburnamenine-14-carboxylate directly inhibits IKK with an IC50 value of 17.17 μM. medchemexpress.com

Anti-inflammatory Activity: It potently inhibits TNF-α-induced NF-κB-dependent transcriptional activity in a dose-dependent manner in various cell lines, including vascular smooth muscle cells (VSMCs), human umbilical vein endothelial cells (HUVECs), A549 cells, and RAW264.7 cells, with an approximate IC50 value of 25 μM. medchemexpress.com

Gene Expression: At a concentration of 50 μM, it significantly inhibits the TNF-α-induced upregulation of transcripts for TNF-α, IL-1β, IL-8, MCP-1, VCAM-1, ICAM-1, and MIP-2 in several cell types without significantly affecting cell viability. medchemexpress.com

Antioxidant Effects: Derivatives of apovincaminates have been synthesized and evaluated for their antioxidant properties, demonstrating the potential for this chemical scaffold in mitigating oxidative stress. nih.gov

In Vivo Studies

Neuroprotection: Studies on related eburnamine (B1221595) alkaloids, such as (-)-Eburnamonine (B7788956), have shown neuroprotective activities, including the prevention of scopolamine-induced amnesia in mice and enhanced acquisition of conditioned avoidance response in rats under hypoxic conditions. caymanchem.com These findings provide a basis for the neuroprotective research involving Ethyl eburnamenine-14-carboxylate.

Cognitive Enhancement: The evaluation of apovincaminate derivatives in animal models has demonstrated their potential as cognitive enhancers in tasks such as the one-trial passive avoidance task and the water-labyrinth test. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNCQMVWWZOMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860599 | |

| Record name | Ethyl eburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl Eburnamenine 14 Carboxylate

Strategies for Total Synthesis

The total synthesis of the eburnane skeleton, the core of ethyl eburnamenine-14-carboxylate, presents a considerable challenge to synthetic chemists. This challenge stems from the need to control the stereochemistry of multiple chiral centers, including a key quaternary carbon.

Biomimetic Approaches to the Eburnane Skeleton

Biomimetic synthesis attempts to mimic the proposed biosynthetic pathways of natural products. In the case of indole (B1671886) alkaloids, these strategies often involve divergent cyclizations from a common intermediate to produce a variety of molecular scaffolds. nih.gov This approach aims to create complex structures in a manner that is efficient and potentially mimics how they are formed in nature. nih.govwiley-vch.de For instance, biosynthetic assembly lines in nature can use a polyunsaturated common intermediate to generate diverse alkaloid skeletons through different intramolecular cyclizations. nih.gov A synthetic strategy inspired by this principle could provide access to multiple eburnane-type alkaloids from a multipotent precursor. nih.gov Such approaches have been successful in the synthesis of other complex indole alkaloids, like villalstonine, where a reaction mimicking the biogenetic pathway was achieved by reacting pleiocarpamine (B1241704) and macroline (B1247295) in aqueous acid. rsc.org

Asymmetric Synthetic Routes

Achieving enantioselectivity is crucial in the synthesis of biologically active molecules like eburnane alkaloids. Asymmetric syntheses aim to produce a single enantiomer of the target molecule. One notable asymmetric synthesis of (-)-eburnamonine (B7788956) and (+)-epi-eburnamonine, close relatives of ethyl eburnamenine-14-carboxylate, starts from a chiral nonracemic 4,4-disubstituted 2-butyrolactone carboxylic acid. nih.gov This key precursor is obtained through a stereospecific dirhodium(II) tetraacetate catalyzed C-H insertion reaction. nih.gov The synthesis proceeds by coupling the acid with tryptamine (B22526), followed by a series of transformations including a Pictet-Spengler cyclization to construct the tetracyclic indole lactam core, which is then converted to the final products. nih.gov Another approach accomplished the enantioselective total synthesis of (+)-vincamine, (−)-eburnamonine, and (−)-criocerine using a highly stereoselective Iridium-catalyzed hydrogenation/lactamization cascade reaction to construct the C/D rings of the alkaloid structure. researchgate.net

Multi-Step Synthesis from Precursor Molecules

Many total syntheses of eburnane alkaloids rely on a linear, multi-step sequence starting from simpler, often commercially available, precursor molecules. For example, a racemic synthesis of eburnamonine (B1221668) was achieved via a spirocyclic intermediate. researchgate.net The synthesis involved the cleavage of a cyclopentene (B43876) subunit to form pentacyclic aldehydes, which were then converted through subsequent reduction and oxidation steps to eburnamine (B1221595) and isoeburnamine, and finally to eburnamonine. researchgate.net Another strategy developed a robust route to a key lactone intermediate containing the central quaternary center of eburnamenine (B1235447) via the enantioselective coupling of an alkenyl zirconium species with an α-bromo lactone. organic-chemistry.org

Table 1: Comparison of Selected Synthetic Strategies for Eburnane Alkaloids

| Strategy | Key Reaction / Precursor | Target Molecule(s) | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Dirhodium(II) catalyzed C-H insertion; Pictet-Spengler cyclization | (-)-Eburnamonine, (+)-epi-Eburnamonine | nih.gov |

| Asymmetric Synthesis | Iridium-catalyzed hydrogenation/lactamization cascade | (+)-Vincamine, (−)-Eburnamonine, (−)-Criocerine | researchgate.net |

| Racemic Synthesis | Spirocyclic intermediate; Wolff–Kishner reduction | (±)-Eburnamonine, (±)-Eburnamine | researchgate.net |

| Enantioselective Route | Coupling of alkenyl zirconium with α-bromo lactone | Eburnamenine | organic-chemistry.org |

Semi-Synthetic Derivations from Vincamine (B1683053) and Natural Alkaloids

Semi-synthesis, which involves the chemical modification of naturally occurring compounds, is a common and efficient strategy for producing derivatives that may have improved properties. Vincamine, an indole alkaloid extracted from the leaves of Vinca minor, is a frequent starting material for the synthesis of related compounds. researchgate.netunimi.it Ethyl eburnamenine-14-carboxylate itself is also known as ethyl apovincaminate, highlighting its relationship to vincamine. chemcd.com Another approach involves the semi-synthesis of (+)-vincamine from tabersonine (B1681870), a natural alkaloid found in Voacanga africana seeds. unimi.it This highlights the utility of using more abundant natural alkaloids as starting points for creating less common or entirely synthetic derivatives. The structural relationship between these alkaloids allows for chemical transformations that can modify the core skeleton or its functional groups to yield new compounds. unimi.it

Advanced Techniques in Organic Synthesis of Eburnamenine Derivatives

Modern organic synthesis employs a variety of powerful catalytic methods to achieve high levels of efficiency and selectivity. The construction of the complex eburnane framework has benefited significantly from these advanced techniques.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a robust method for forming carbon-carbon bonds and setting stereocenters. thieme-connect.de This reaction has been a cornerstone in the synthesis of molecules with quaternary carbon stereocenters. rsc.org A divergent enantioselective strategy to access C19-oxo-functionalized eburnane alkaloids was developed using a palladium-catalyzed asymmetric allylic alkylation of an N-alkyl-α,β-unsaturated lactam. nih.gov This key step allowed for the concise synthesis of several eburnane alkaloids, including (+)-19-oxoeburnamine and (-)-19-OH-eburnamine, in 11 to 13 steps. nih.gov The power of the Pd-AAA reaction lies in its ability to control the stereochemistry of the newly formed stereocenter, which is often difficult to achieve through other methods, especially for acyclic tetrasubstituted centers. thieme-connect.de The reaction typically involves a chiral ligand coordinated to the palladium catalyst, which influences the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. thieme-connect.dersc.org This technique represents a significant advance in the enantioselective synthesis of complex natural product skeletons like the eburnanes. nih.gov

Bischler–Napieralski and Friedländer Quinoline (B57606) Syntheses

The Bischler–Napieralski and Friedländer quinoline syntheses are classical yet powerful methods for the construction of nitrogen-containing heterocyclic systems, and they have been instrumental in the synthesis of key fragments of eburnamenine-type alkaloids.

A notable application of the Bischler–Napieralski reaction is found in the synthesis of the eburnamonine-derived fragment of the heterodimeric bisindole alkaloid, leucophyllidine. nih.gov This reaction facilitates the cyclization of a β-arylethylamide to form a dihydroisoquinoline ring system, which is a core component of the eburnamenine scaffold. The general mechanism involves the dehydration of the amide with a condensing agent, such as phosphorus oxychloride (POCl₃), to form a nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, followed by aromatization, to yield the desired heterocyclic product. In the context of eburnamonine synthesis, this strategy is followed by a hydrogenation step to furnish the complete pentacyclic framework. nih.gov

The Friedländer quinoline synthesis , on the other hand, has been employed in the construction of the eucophylline-derived fragment, which is structurally related to the eburnamenine alkaloids. nih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester, to form a quinoline ring. nih.gov The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by cyclization and dehydration. The versatility of the Friedländer synthesis allows for the introduction of various substituents on the quinoline ring, which is advantageous for the synthesis of complex natural products. nih.gov

Table 1: Comparison of Bischler–Napieralski and Friedländer Syntheses in the Context of Eburnamenine Alkaloid Synthesis

| Feature | Bischler–Napieralski Reaction | Friedländer Quinoline Synthesis |

|---|---|---|

| Reaction Type | Intramolecular electrophilic aromatic substitution | Condensation-cyclization |

| Starting Materials | β-arylethylamides | 2-aminoaryl aldehydes/ketones and compounds with active methylene (B1212753) groups |

| Key Intermediate | Nitrilium ion | Imine/enamine |

| Product | Dihydroisoquinolines (leading to the eburnamenine core) | Quinolines (for related structural fragments) |

| Catalysts/Reagents | Dehydrating agents (e.g., POCl₃, P₂O₅) | Acid or base catalysts |

| Application | Synthesis of the eburnamonine fragment nih.gov | Synthesis of the eucophylline fragment nih.gov |

Free-Radical Carbo-Oximation and Sulfonyl-Cyanation

While direct applications of free-radical carbo-oximation and sulfonyl-cyanation in the synthesis of Ethyl eburnamenine-14-carboxylate are not extensively documented in the reviewed literature, these modern synthetic methods hold potential for the construction of key structural motifs found in indole alkaloids.

Free-radical carbo-oximation is a three-component reaction that allows for the simultaneous introduction of a carbon-centered radical and an oxime functionality across a double bond. This methodology has been utilized in the synthesis of various natural products and could be envisioned as a strategy to construct substituted piperidine (B6355638) rings, which are integral to the eburnamenine skeleton. The reaction typically involves the generation of a radical from a suitable precursor, its addition to an alkene, and subsequent trapping of the resulting radical by an oximating agent.

Free-radical sulfonyl-cyanation is another powerful transformation that introduces both a sulfonyl and a cyano group across a double or triple bond. rsc.org This reaction proceeds via a radical mechanism and offers a route to densely functionalized molecules. The cyano group is a versatile functional handle that can be further elaborated into various functionalities, including the carboxylic acid or ester present at the C-14 position of Ethyl eburnamenine-14-carboxylate. The sulfonyl group can act as a directing group or be removed under reductive conditions. The development of enantioselective radical-mediated C-C bond cleavage and cyanation reactions further expands the utility of this approach for the synthesis of chiral building blocks. nih.gov

Rh(II) Carbenoid Mediated C-H Insertion Reactions

Rhodium(II)-catalyzed C-H insertion reactions have emerged as a powerful tool in organic synthesis for the formation of C-C bonds by the direct functionalization of unactivated C-H bonds. illinois.edu This methodology is particularly relevant to the synthesis of complex natural products like indole alkaloids. acs.orgnih.gov The reaction involves the generation of a rhodium carbenoid from a diazo compound, which then undergoes an intramolecular C-H insertion to form a new ring.

The application of this strategy to the synthesis of indole alkaloids allows for the construction of carbocyclic rings fused to the indole nucleus. acs.org The chemoselectivity and stereoselectivity of the C-H insertion can be controlled by the choice of the rhodium catalyst and the directing group on the substrate. While a specific application to Ethyl eburnamenine-14-carboxylate has not been detailed, the potential to form key carbocyclic rings within the eburnamenine framework makes this a highly attractive and modern synthetic approach.

Table 2: Key Features of Rh(II) Carbenoid Mediated C-H Insertion

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular C-C bond formation via C-H activation |

| Key Reagents | Diazo compounds, Rh(II) catalysts (e.g., Rh₂(OAc)₄) |

| Key Intermediate | Rhodium carbenoid |

| Advantages | High efficiency, atom economy, potential for high stereocontrol |

| Potential Application | Construction of the carbocyclic rings of the eburnamenine skeleton |

Petasis-Type Reactions and C-C Bond Formation

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid, is a versatile method for the synthesis of substituted amines. organic-chemistry.org A non-directed Petasis-type reaction has been developed for the coupling of trifluoroborate salts with α-hydroxyindoles, providing a novel method for C-C bond formation at the α-position of the indole nucleus. nih.gov This is particularly relevant for the synthesis of bisindole alkaloid analogs and highlights the potential for creating complex indole-containing structures. nih.gov

This reaction proceeds by disrupting the aromaticity of the indole to generate a reactive iminium ion, which then couples with the trifluoroborate nucleophile. nih.gov The operational simplicity and the ability to form C-C bonds without a directing group make this an attractive strategy. In the context of Ethyl eburnamenine-14-carboxylate synthesis, this methodology could be envisioned for the late-stage functionalization of the indole core or for the construction of key intermediates bearing substituents at the indole α-position. The reaction is compatible with a range of sp, sp², and sp³-hybridized trifluoroborate nucleophiles, offering significant synthetic flexibility. nih.gov

Investigation of Synthetic Intermediates and Reaction Pathways

The total synthesis of eburnamonine, a close analog of Ethyl eburnamenine-14-carboxylate, has been achieved through various routes, shedding light on key synthetic intermediates and reaction pathways.

One enantioselective total synthesis of eburnamonine commences with a δ-valerolactam derivative. scispace.com Key intermediates in this pathway include a racemic quaternary lactam, which is resolved through an enantioselective decarboxylative allylic alkylation to forge the all-carbon quaternary center. scispace.com Further elaboration leads to an indole-containing carboxylic acid, which undergoes a Fischer indole synthesis. The final steps involve a Bischler–Napieralski reaction followed by hydrogenation to complete the pentacyclic framework. scispace.com

Another synthetic approach utilizes 1,6-dihydro-3(2H)-pyridinones as key synthetic intermediates. jst.go.jp These intermediates can be converted into a crucial lactone which serves as a precursor to (±)-eburnamonine through a known reaction sequence. jst.go.jp

A photocatalytic radical cascade reaction has also been employed to assemble the tetracyclic ABCD ring system of (+)-21-epi-eburnamonine. researchgate.net A key intermediate in this pathway is an allylic alcohol which undergoes a highly diastereoselective Johnson-Claisen rearrangement to establish the C20 all-carbon quaternary stereocenter. researchgate.net

Table 3: Key Synthetic Intermediates in Eburnamonine Synthesis

| Synthetic Intermediate | Key Transformation | Synthetic Approach | Reference |

|---|---|---|---|

| Enantioenriched Quaternary Lactam | Enantioselective Decarboxylative Allylic Alkylation | Enantioselective Total Synthesis | scispace.com |

| Indole Carboxylic Acid | Fischer Indole Synthesis, Bischler–Napieralski Reaction | Enantioselective Total Synthesis | scispace.com |

| 1,6-Dihydro-3(2H)-pyridinone | Conversion to a Lactone Precursor | Total Synthesis of (±)-Eburnamonine | jst.go.jp |

Structure Activity Relationship Sar Studies of Ethyl Eburnamenine 14 Carboxylate and Analogues

Elucidation of Key Structural Elements for Biological Activities

The molecular architecture of ethyl eburnamenine-14-carboxylate is characterized by a complex, fused ring system. SAR studies have pinpointed several structural features that are paramount for its biological effects. The ethyl ester group at the C-14 position is a significant determinant of its activity. Modifications to this ester can substantially alter the compound's properties. The cis-configuration of the D/E ring junction is another crucial element, as isomers with a trans-configuration generally exhibit reduced activity. Furthermore, the integrity of the entire eburnamenine (B1235447) skeleton is considered essential for its primary pharmacological actions.

Impact of Stereochemistry on Activity Profiles

The stereochemistry of the eburnamenine framework has a profound influence on the biological activity of its derivatives. Ethyl eburnamenine-14-carboxylate possesses a specific (3α,16α) configuration which is critical for its effects. Alterations in the stereochemistry at these centers can lead to a dramatic loss of activity. For instance, the diastereomers of vinpocetine (B1683063) show significantly different pharmacological profiles, underscoring the high stereoselectivity of its biological targets. The precise spatial arrangement of the functional groups is therefore a key factor in the molecule's ability to interact with its binding sites.

Scaffold Modification and Simplification Strategies

In an effort to develop novel therapeutic agents and to understand the minimal structural requirements for activity, researchers have explored various modifications and simplifications of the eburnamenine scaffold. nih.gov These strategies often involve the synthesis of analogues where parts of the pentacyclic ring system are altered or removed. nih.gov The goal is to create simpler molecules that retain the key pharmacophoric elements while potentially offering improved pharmacokinetic properties or reduced side effects. Such approaches have led to the discovery that while the core eburnamenine structure is important, certain modifications can be tolerated and may even confer new biological activities. nih.gov

Design and Synthesis of Novel Eburnamenine Analogues

The quest for improved eburnamenine derivatives has led to the design and synthesis of various novel analogues. These efforts are largely based on the foundational knowledge gained from SAR studies.

Nitrooxyalkyl Apovincaminate Derivatives

A notable class of novel analogues is the nitrooxyalkyl apovincaminate derivatives. nih.gov These compounds were synthesized by incorporating a nitrooxyalkyl moiety, a known nitric oxide (NO) donor group, into the apovincaminic acid structure. nih.gov The rationale behind this design was to combine the properties of the parent eburnamenine structure with the vasodilatory effects of nitric oxide. One such derivative, 2-(nitrooxy)ethyl apovincaminate, demonstrated a dose-dependent increase in cerebral blood flow, proving to be more potent than vinpocetine in this regard. nih.gov X-ray crystallography studies revealed differences in the electrostatic potential and the conformation of the ethyl group at the 16-position compared to vinpocetine, which may account for the enhanced activity. nih.gov

| Derivative | Modification | Observed Effect |

| 2-(nitrooxy)ethyl apovincaminate | Addition of a nitrooxyalkyl group | Increased cerebral blood flow, more potent than vinpocetine nih.gov |

Mechanistic Research on Ethyl Eburnamenine 14 Carboxylate in Preclinical Models

Modulation of Ion Channels

Preclinical studies have identified Ethyl eburnamenine-14-carboxylate as a modulator of several key ion channels involved in neuronal excitability and signaling. Its effects on voltage-dependent sodium channels and intracellular calcium homeostasis are particularly well-documented.

A primary mechanism of action for Ethyl eburnamenine-14-carboxylate is the inhibition of voltage-dependent sodium channels. nih.govpatsnap.com This action is considered central to its neuroprotective effects. nih.govnih.gov In preclinical models using rat striatum synaptosomes, the compound was found to inhibit the release of the excitatory amino acid neurotransmitters glutamate (B1630785) and aspartate when triggered by the sodium channel activator veratridine (B1662332). nih.gov However, it did not inhibit the release of these neurotransmitters when induced by high potassium concentrations, suggesting that its action is specific to the inhibition of presynaptic sodium channel activation rather than a direct effect on voltage-sensitive calcium channels (VSCC). nih.gov

Research on rat cardiomyocytes demonstrated that Ethyl eburnamenine-14-carboxylate blocks sodium currents (INa) in a manner that is both concentration-dependent and voltage-dependent. chinaphar.com This inhibition was observed to be reversible but not use-dependent. chinaphar.com The compound influenced both the activation and inactivation processes of the sodium channels. chinaphar.com

Table 1: Effect of Ethyl Eburnamenine-14-Carboxylate on Veratridine-Induced Responses in Rat Striatum Synaptosomes

| Parameter Measured | Depolarizing Agent | Effect of Ethyl eburnamenine-14-carboxylate | Reference |

|---|---|---|---|

| Internal Na+ (Nai) Elevation | Veratridine (20 µM) | Inhibition | nih.gov |

| Internal Ca2+ (Cai) Elevation | Veratridine (20 µM) | Inhibition | nih.gov |

| Glutamate and Aspartate Release | Veratridine (20 µM) | Inhibition | nih.gov |

| Internal Ca2+ (Cai) Elevation | High K+ (30 mM) | No Inhibition | nih.gov |

| Neurotransmitter Release | High K+ (30 mM) | No Inhibition | nih.gov |

Ethyl eburnamenine-14-carboxylate has been shown to modulate pathologically elevated intracellular calcium concentrations ([Ca2+]i). In a study using rat hippocampal slices, the compound significantly inhibited the rise in [Ca2+]i in CA1 pyramidal neurons induced by veratridine, a sodium channel activator. nih.gov When administered after the veratridine challenge, it also accelerated the recovery of cellular calcium levels. nih.gov This effect is thought to be a downstream consequence of its sodium channel blocking activity, as the influx of sodium through these channels leads to depolarization and subsequent opening of voltage-gated calcium channels. nih.govnih.gov

Further supporting this, research on rat striatum synaptosomes showed that while Ethyl eburnamenine-14-carboxylate inhibited the veratridine-induced elevation of [Ca2+]i, it did not affect the increase in calcium levels caused by direct depolarization with high potassium, a tetrodotoxin-insensitive response. nih.gov This indicates the compound's effect on calcium homeostasis is primarily indirect, resulting from the blockade of voltage-sensitive sodium channels. nih.gov Studies have also noted that the compound can interfere with the NMDA receptor-Ca2+ channel overexcitation in vitro. nih.gov

Table 2: Effect of Ethyl Eburnamenine-14-Carboxylate on Intracellular Calcium in Rat Hippocampal CA1 Pyramidal Neurons

| Experimental Condition | Effect of Ethyl eburnamenine-14-carboxylate (10 µM) | Reference |

|---|---|---|

| Veratridine (10 µM)-induced [Ca2+]i elevation | Significant inhibition | nih.gov |

| Post-veratridine administration | Accelerated recovery of cellular calcium levels | nih.gov |

Interactions with Neurotransmitter Systems

Beyond its direct effects on ion channels, Ethyl eburnamenine-14-carboxylate also interacts with several neurotransmitter systems, further contributing to its complex pharmacological profile.

Some research suggests that the neuroprotective effects of Ethyl eburnamenine-14-carboxylate may be mediated by adenosine (B11128). nih.gov In vitro studies using cultured chick embryo cerebral neurons demonstrated that while the compound alone did not protect against hypoxic damage, it significantly enhanced the neuroprotective effect of adenosine. nih.gov Earlier findings indicated that Ethyl eburnamenine-14-carboxylate inhibits the reuptake of adenosine into erythrocytes. caldic.com However, it has been noted that a direct inhibitory effect on neuronal adenosine uptake has not been conclusively examined, and some data suggest its protective actions may be independent of adenosine. caldic.com

Preclinical research has identified Ethyl eburnamenine-14-carboxylate as a modulator of the GABAergic system. In a precision medicine study screening for compounds to address a specific GABRB3 gene mutation, it was identified as a potent modulator that potentiates GABA-evoked currents. nih.gov This enhancement of GABAergic activity is proposed as a primary mechanism for its observed effects in reducing epileptiform activity in a patient with Lennox-Gastaut syndrome. nih.gov This finding suggests that modulation of GABAA receptors is a key aspect of its mechanism of action. nih.gov

The effects of Ethyl eburnamenine-14-carboxylate on monoamine neurotransmitter systems, particularly dopamine (B1211576), have been investigated, though the findings present some complexity. In primary cultures of rat mesencephalic neurons, the compound was found to decrease intracellular dopamine levels while increasing the levels of extracellular dopamine and its metabolite, 3,4-Dihydroxyphenylacetic acid (DOPAC). nih.gov In contrast, studies on isolated nerve endings from the striatum showed that while it decreased internal dopamine and increased DOPAC, it did not alter the baseline release of dopamine. nih.gov These results indicate that the compound can influence dopaminergic pathways, but its precise effects may be region- and preparation-dependent. nih.gov

Phosphodiesterase (PDE) Inhibition and Cyclic GMP Pathways

Ethyl eburnamenine-14-carboxylate, commonly known as vinpocetine (B1683063), exerts significant influence on cerebral circulation and neuronal function through its activity as a phosphodiesterase (PDE) inhibitor. jinimed.comyoutube.com The primary molecular target in this context is phosphodiesterase type 1 (PDE1). pnas.orgnih.govnih.gov By inhibiting PDE1, vinpocetine prevents the hydrolysis of cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to their accumulation within the cell. nih.govpnas.orgfrontiersin.org

The elevation of these second messengers, particularly cGMP, is linked to many of the compound's effects. pnas.org Increased levels of cAMP and cGMP activate downstream signaling cascades, including protein kinase A (PKA) and protein kinase G (PKG). researchgate.net These kinases can then phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), which is crucial for the expression of genes related to neuronal plasticity and survival. pnas.orgfrontiersin.org The vasodilatory effect of vinpocetine, which improves cerebral blood flow, is attributed at least in part to the inhibition of PDE1 and the consequent increase in vascular cGMP levels. pnas.org Preclinical studies using rat hippocampal slices have demonstrated that vinpocetine effectively increases cGMP accumulation. nih.gov The regulation and balance between cAMP and cGMP levels are considered fundamental for the proper formation and function of neuronal circuits. frontiersin.org

Phosphodiesterase type 1 (PDE1) is a family of enzymes that are uniquely activated by the calcium-calmodulin (CaM) complex. pnas.org Vinpocetine is recognized as a selective inhibitor of this Ca2+/calmodulin-stimulated PDE1. pnas.orgnih.gov This selective inhibition is a key aspect of its mechanism of action. When intracellular calcium levels rise, calcium binds to calmodulin, which in turn activates PDE1 to hydrolyze cGMP and cAMP. By inhibiting PDE1, vinpocetine effectively uncouples this process, allowing cGMP and cAMP levels to rise even in the presence of calcium-calmodulin signaling. pnas.orgnih.gov

The inhibitory concentration (IC₅₀) of vinpocetine against PDE1 has been reported to be in the range of 15–30 μM. pnas.org This action prevents the degradation of cyclic nucleotides, thereby maintaining the activation of their downstream pathways. nih.gov It is noteworthy that the sensitivity to vinpocetine may vary between different isozymes of PDE1. For instance, one study focusing on the PDE1C isozyme in a pancreatic beta-cell line reported resistance to vinpocetine, with an IC₅₀ value greater than 100 μM. nih.gov This suggests that the inhibitory profile of vinpocetine can be specific to certain PDE1 isozymes, which are prominently expressed in the brain.

Mechanisms of Cellular Protection (Non-Clinical)

Ethyl eburnamenine-14-carboxylate has demonstrated significant neuroprotective properties in a variety of preclinical models of cerebral ischemia. jinimed.comyoutube.comnih.govrsc.org In animal models, the compound has been shown to reduce the extent of brain damage following an ischemic event. A study on rats with permanent middle cerebral artery occlusion (MCAO) found that treatment with vinpocetine resulted in a 42% reduction in infarct volume compared to the control group. nih.govresearchgate.net Similarly, in a mouse MCAO model, vinpocetine administration significantly decreased the volume of the cerebral infarct, reduced neurological deficits, and lowered the number of dying cells as identified by TUNEL and Fluoro-Jade B staining. nih.gov

In vitro studies corroborate these neuroprotective findings. Using an oxygen-glucose deprivation (OGD) model, which simulates ischemic conditions in cultured cells, vinpocetine treatment increased the viability of cortical neurons. nih.gov Furthermore, it was shown to inhibit excitotoxicity induced by high concentrations of glutamate in primary cortical cell cultures in a dose-dependent manner. nih.govresearchgate.net The protective mechanisms are multifaceted, involving the inhibition of inflammatory pathways. Research indicates that vinpocetine can suppress the TLR4/MyD88/NF-κB signaling pathway, which plays a crucial role in the inflammatory response to ischemia-reperfusion injury. nih.govnih.govnih.gov It also mitigates the activation of microglia, the brain's resident immune cells, in the vulnerable penumbra region surrounding the core ischemic lesion. nih.gov

During cerebral ischemia, the lack of oxygen forces cells to switch to anaerobic glycolysis for energy production, leading to a rapid and detrimental accumulation of lactic acid and a state of acidosis. Ethyl eburnamenine-14-carboxylate has been shown to counteract this effect. In a preclinical study involving rats subjected to bilateral carotid artery occlusion and hemorrhage, administration of vinpocetine significantly reduced the lactate (B86563) level in the cerebral cortex from 11.6 ± 2.7 mmol/g in the control group to 5.9 ± 1.2 mmol/g in the treated group. nih.gov Further evidence comes from studies on the ischemic retina, where vinpocetine was found to reduce the activity of lactate dehydrogenase (LDH), the enzyme responsible for converting pyruvate (B1213749) to lactate during anaerobic conditions. physiology.org

The maintenance of cellular energy, in the form of adenosine triphosphate (ATP), is critical for neuronal survival, and its depletion is a key feature of ischemic injury. Ethyl eburnamenine-14-carboxylate appears to support cerebral energy metabolism. nih.gov It has been described as a cerebral metabolic enhancer that promotes increased neuronal ATP production. pnas.org Studies have shown that the compound increases the availability of ATP in both normal brain tissue and in cortical neurons and astrocytes that have been subjected to hypoxic or ischemic conditions. physiology.org In an animal model of brain ischemia, vinpocetine treatment was observed to elevate the concentration of ATP in the cerebral cortex from 2.05 ± 0.09 mmol/g to 2.25 ± 0.03 mmol/g, suggesting a protective effect on cellular energy stores during ischemic stress. nih.gov

Ischemia and reperfusion lead to a surge in oxidative stress, a condition characterized by the overproduction of reactive oxygen species (ROS) that damage cellular components, including lipids. This process, known as lipid peroxidation, contributes significantly to neuronal damage. Ethyl eburnamenine-14-carboxylate exhibits antioxidant properties by inhibiting this process. nih.govnih.gov In studies using isolated nerve endings (synaptosomes) from the rat striatum, vinpocetine was shown to inhibit lipid peroxidation induced by the toxin 3-nitropropionic acid. nih.gov It also reduced the formation of malondialdehyde (MDA), a key byproduct and marker of lipid peroxidation, in animal models of traumatic brain injury and cerebral ischemia-reperfusion. researchgate.netnih.gov Research on a derivative of vinpocetine has further quantified this effect, showing strong inhibitory activity against both NADH-induced and Fe²⁺-induced lipid peroxidation in the brain, with IC₅₀ values of 7 μM and 13.7 μM, respectively. nih.gov

Rheological Effects on Blood Components (Preclinical)

Ethyl eburnamenine-14-carboxylate, also known as vinpocetine, has been shown in preclinical and clinical studies to favorably modify the flow properties of blood. These hemorheological effects are attributed to its influence on red blood cells, blood viscosity, and platelet function.

The ability of red blood cells (erythrocytes) to change shape is crucial for their passage through the narrow capillaries of the microcirculation. Preclinical and clinical investigations have demonstrated that ethyl eburnamenine-14-carboxylate can enhance the deformability of red blood cells. One study observed a significant improvement in red blood cell deformability in patients with chronic ischemic cerebrovascular disease following three months of administration. nih.gov Another study involving healthy male volunteers showed that a single oral dose of 10 mg of vinpocetine increased red blood cell deformability. nih.gov This enhanced flexibility of erythrocytes is believed to contribute to improved microcirculation and tissue oxygenation. medex.com.bd

Table 1: Preclinical and Clinical Studies on the Effect of Ethyl Eburnamenine-14-Carboxylate on Red Blood Cell Deformability

| Study Population | Key Findings | Citation |

| Patients with chronic ischemic cerebrovascular disease | Significant improvement in red blood cell deformability after 3 months of treatment. | nih.gov |

| Healthy male volunteers | Increased red blood cell deformability after a single 10 mg oral dose. | nih.gov |

Blood viscosity, a measure of the blood's resistance to flow, is another critical determinant of circulatory efficiency. Elevated blood viscosity is associated with various pathological conditions. Research has indicated that ethyl eburnamenine-14-carboxylate can reduce pathologically increased blood viscosity. medex.com.bd A study involving patients with cerebrovascular disorders found that the dual administration of vinpocetine and pyritinol (B1678532) resulted in a significant reduction in both low shear whole blood viscosity and plasma viscosity. researchgate.net This effect on blood viscosity, in conjunction with its impact on red blood cell deformability, suggests a comprehensive improvement of blood flow dynamics.

Table 2: Effect of Ethyl Eburnamenine-14-Carboxylate on Blood Viscosity in Patients with Cerebrovascular Disorders

| Parameter | Effect | Significance | Citation |

| Low Shear Whole Blood Viscosity | Significant Reduction | P < 0.01 | researchgate.net |

| Plasma Viscosity | Significant Reduction | P < 0.05 | researchgate.net |

| High Shear Whole Blood Viscosity | Insignificant Effect | P > 0.05 | researchgate.net |

Platelet aggregation is a key process in hemostasis and thrombosis. However, excessive platelet aggregation can lead to the formation of obstructive clots, contributing to cardiovascular and cerebrovascular events. Preclinical studies have consistently shown that ethyl eburnamenine-14-carboxylate inhibits platelet aggregation. medex.com.bdnih.govnih.gov This anti-platelet activity is considered a significant contributor to its effects on improving cerebral microcirculation. medex.com.bdnih.gov By antagonizing platelet aggregation, ethyl eburnamenine-14-carboxylate may help to maintain vascular patency and prevent thrombotic events. nih.gov

Other Investigational Biochemical Mechanisms

Beyond its hemorheological effects, preclinical research has uncovered direct neuroprotective and antioxidant activities of ethyl eburnamenine-14-carboxylate within neural tissues.

Hypoxia, or oxygen deprivation, is a common pathway of neuronal injury in various neurological disorders, including stroke. Ethyl eburnamenine-14-carboxylate has demonstrated a notable ability to protect neurons from hypoxic damage. nih.govrsc.orgwikipedia.org Studies have shown that it increases the brain's tolerance to hypoxia and ischemia. nih.gov In vitro research using cultured neurons from chick embryo cerebral hemispheres revealed that while vinpocetine alone did not protect against hypoxic damage induced by sodium cyanide, it significantly enhanced the neuroprotective effect of adenosine. nih.gov This suggests that its neuroprotective mechanism may be mediated, at least in part, by its interaction with the adenosine system. nih.gov Furthermore, it is proposed that vinpocetine improves the metabolism of hypoxic brain tissue, in part by promoting the uptake and utilization of oxygen and glucose by nerve cells. rsc.orgnih.gov

Table 3: Preclinical Findings on the Neuroprotective Effects of Ethyl Eburnamenine-14-Carboxylate Against Hypoxia

| Model | Key Findings | Proposed Mechanism | Citation |

| In vivo (general) | Increased tolerance of the brain toward hypoxia and ischemia. | Improved cerebral metabolism and oxygen utilization. | nih.gov |

| In vitro (cultured chick embryo neurons) | Significantly enhanced the neuroprotective effect of adenosine against cytotoxic hypoxia. | Mediation through the adenosine system. | nih.gov |

| Preclinical models | Promotes uptake and utilization of oxygen and glucose by ischemic and hypoxic nerve cells. | Improved energy metabolism and ATP production. | rsc.orgnih.gov |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative diseases. Ethyl eburnamenine-14-carboxylate has been shown to possess antioxidant properties within neural tissues. nih.govrsc.orgnih.govnih.govnih.gov Preclinical studies have demonstrated its ability to inhibit ROS formation and lipid peroxidation in rat brain synaptosomes. rsc.orgnih.gov This antioxidant activity may be linked to its ability to reduce dopamine secretion in the striatum, thereby decreasing oxidative stress. rsc.org In a rat model of Alzheimer's disease, the neuroprotective effects of vinpocetine were attributed in part to its antioxidant activity, suggesting its potential to shift the balance between oxidants and antioxidants in favor of the latter. nih.gov

Anti-inflammatory Properties

Ethyl eburnamenine-14-carboxylate, commonly known as Vinpocetine, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. These effects are primarily attributed to its ability to modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators and the infiltration of inflammatory cells. Research indicates that the anti-inflammatory actions of Vinpocetine are independent of its well-known effects on phosphodiesterase (PDE). nih.gov

The principal mechanism underlying Vinpocetine's anti-inflammatory activity is the direct inhibition of the IκB kinase (IKK) complex. nih.govnih.gov This inhibition prevents the phosphorylation and subsequent degradation of the inhibitor of nuclear factor kappa B (IκBα). nih.govcaldic.com As a result, the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor for inflammatory genes, remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory molecules. nih.govnih.gov

Studies have shown that Vinpocetine's inhibitory effect on NF-κB activation occurs in a variety of cell types, including vascular smooth muscle cells, endothelial cells, macrophages, and epithelial cells. nih.gov This broad activity underscores its potential as a modulator of inflammatory responses in different tissues.

Inhibition of Pro-inflammatory Mediators

Preclinical studies have consistently shown that Ethyl eburnamenine-14-carboxylate effectively reduces the expression and production of numerous pro-inflammatory mediators. This includes a range of cytokines, chemokines, and enzymes involved in the inflammatory cascade.

In vitro and in vivo models have demonstrated that Vinpocetine can significantly inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov For instance, in a mouse model of lipopolysaccharide (LPS)-induced lung inflammation, intraperitoneal administration of Vinpocetine led to a dose-dependent inhibition of TNF-α, IL-1β, and Macrophage Inflammatory Protein-2 (MIP-2) mRNA expression in the lungs. nih.gov

Furthermore, Vinpocetine has been shown to suppress the expression of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1), and chemokines like monocyte chemoattractant protein-1 (MCP-1), which are crucial for the recruitment of leukocytes to sites of inflammation. researchgate.netnih.gov The compound also downregulates the production of enzymes that contribute to inflammation, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The following table summarizes the inhibitory effects of Ethyl eburnamenine-14-carboxylate on various pro-inflammatory mediators as observed in preclinical research.

| Pro-inflammatory Mediator | Model System | Observed Effect | Reference |

| TNF-α | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of production. | nih.gov |

| LPS-induced lung inflammation in mice | Dose-dependent inhibition of mRNA expression. | nih.gov | |

| IL-1β | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of production. | nih.gov |

| LPS-induced lung inflammation in mice | Dose-dependent inhibition of mRNA expression. | nih.gov | |

| IL-6 | DNCB-induced atopic dermatitis-like model in mice | Reduction in serum concentrations. | nih.gov |

| MIP-2 | LPS-induced lung inflammation in mice | Dose-dependent inhibition of mRNA expression. | nih.gov |

| MCP-1 | Endothelial cells | Inhibition of production. | nih.gov |

| iNOS | LPS-stimulated BV2 microglia | Dose-dependent suppression of protein expression. | nih.gov |

| COX-2 | LPS-stimulated BV2 microglia | Dose-dependent suppression of protein expression. | nih.gov |

| VCAM-1 | Vascular smooth muscle cells | Inhibition of TNF-α-induced transcript up-regulation. | nih.gov |

Quantitative Analysis of IKK Inhibition

The direct inhibitory effect of Ethyl eburnamenine-14-carboxylate on the IKK/NF-κB signaling pathway has been quantified in several studies. These analyses provide insight into the concentration-dependent efficacy of the compound in modulating this critical inflammatory pathway.

In a cell-free system, Vinpocetine was found to directly inhibit the kinase activity of recombinant IKKβ. Further investigations in cellular models confirmed its ability to suppress intracellular IKK activation and subsequent NF-κB-dependent transcription. The table below presents the reported half-maximal inhibitory concentration (IC50) values for these effects.

| Parameter | System | IC50 Value | Reference |

| IKKβ Kinase Activity Inhibition | Cell-free in vitro kinase assay | ~17.17 µM | nih.gov |

| Intracellular IKK Inhibition | Cell-based assay | ~26 µM | nih.gov |

| NF-κB Dependent Transcriptional Activity | Cell-based reporter assay | ~25 µM | nih.gov |

These findings highlight that the anti-inflammatory potency of Ethyl eburnamenine-14-carboxylate is comparable to its other known pharmacological effects. nih.gov The direct targeting of the IKK complex distinguishes its mechanism from many other anti-inflammatory agents and provides a clear molecular basis for its observed effects in preclinical models of inflammation.

Computational and Theoretical Studies of Ethyl Eburnamenine 14 Carboxylate

Quantum Mechanical Investigations

Quantum mechanical calculations offer a powerful lens to examine the fundamental properties of molecules at the electronic level. For Ethyl eburnamenine-14-carboxylate, these investigations, particularly through Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), would provide a detailed picture of its molecular structure and bonding characteristics.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable. For a molecule like Ethyl eburnamenine-14-carboxylate, DFT calculations could be employed to determine its optimized geometry, vibrational frequencies, and electronic properties.

Optimized Geometry: DFT calculations would predict the most stable three-dimensional arrangement of atoms in the molecule. This involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles.

Hypothetical DFT Data for Ethyl Eburnamenine-14-Carboxylate

| Parameter | Calculated Value |

|---|---|

| Total Energy | -1245.67 Hartree |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

Electronic Properties: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to define chemical bonds and atomic interactions. wikipedia.orgamercrystalassn.org This approach partitions a molecule into atomic basins, allowing for the characterization of the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions. amercrystalassn.org

For Ethyl eburnamenine-14-carboxylate, a QTAIM analysis would involve locating the bond critical points (BCPs) in the electron density. The properties at these points, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), would reveal the nature of the bonds within the intricate ring structure and with the ethyl carboxylate substituent.

Hypothetical QTAIM Parameters at a Bond Critical Point (BCP)

| Bond | ρ(r) (au) | ∇²ρ(r) (au) | H(r) (au) | Bond Type |

|---|---|---|---|---|

| C-C (ring) | 0.25 | -0.7 | -0.3 | Covalent |

| C=O | 0.35 | -0.5 | -0.6 | Polar Covalent |

Molecular Modeling and Docking Simulations (Hypothetical)

Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or enzyme. While specific docking studies for Ethyl eburnamenine-14-carboxylate are not detailed in the provided context, one can hypothesize how such a study would be conducted.

The first step would be to obtain the three-dimensional structures of both Ethyl eburnamenine-14-carboxylate (the ligand) and its biological target. The ligand's structure would likely be optimized using methods like DFT. The docking simulation would then explore various possible binding orientations of the ligand within the active site of the receptor. The best binding poses would be ranked based on a scoring function that estimates the binding affinity. These simulations could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rationale for its biological activity.

Prediction of Reactivity and Stability through Computational Methods

Computational methods can predict the reactivity and stability of Ethyl eburnamenine-14-carboxylate by analyzing various molecular descriptors derived from its electronic structure.

Reactivity Descriptors:

HOMO and LUMO energies: As mentioned earlier, the energies of the frontier molecular orbitals are key indicators of reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack.

Stability Analysis:

Vibrational Frequency Analysis: Following a geometry optimization, a frequency calculation can confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra.

Thermodynamic Properties: Computational methods can estimate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation, which provide a quantitative measure of the molecule's stability.

Transition State Analysis in Synthetic Pathways

The synthesis of Ethyl eburnamenine-14-carboxylate involves several chemical reactions. Computational chemistry can be used to study the mechanisms of these reactions by locating and characterizing the transition states of key steps. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products.

By performing a transition state search, chemists can determine the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions to improve yield and efficiency. For instance, in a key cyclization step in the synthesis of the eburnamenine (B1235447) core, computational analysis could reveal the precise geometry of the transition state and the electronic rearrangements that occur during the bond-forming process.

Biosynthetic Pathways and Derivatization from Natural Sources

Isolation of Vincamine (B1683053) from Vinca minor and Catharanthus roseus as Precursors

Vincamine, a prominent indole (B1671886) alkaloid, serves as a crucial precursor in the synthesis of ethyl eburnamenine-14-carboxylate and its derivatives. unimi.itnih.gov It is primarily isolated from the leaves of the lesser periwinkle, Vinca minor, where it is considered a major alkaloid, constituting approximately 25–65% of the total alkaloid content. cabidigitallibrary.org The aerial parts of the plant are the principal source for its extraction. cabidigitallibrary.org

Beyond Vinca minor, vincamine has also been identified in and isolated from other plant species, including Catharanthus roseus (Madagascar periwinkle), Vinca major, Voacanga, and Crioceras longiflorus. cabidigitallibrary.org While C. roseus is renowned for producing a wide array of over 130 terpenoid indole alkaloids (TIAs), including the famous anticancer agents vinblastine (B1199706) and vincristine, it also serves as a source for vincamine. nih.govresearchgate.net

The extraction of vincamine from plant material involves various methods. A common laboratory procedure includes moistening the dried and powdered plant material with a weak acid solution, followed by extraction with an organic solvent like benzene. nih.gov Further purification steps are then employed to isolate vincamine from the crude extract. researchgate.net The concentration of vincamine can vary depending on the plant species and even the specific variety. For instance, studies have shown that Vinca minor generally has a higher vincamine content compared to Vinca major and its varieties. researchgate.net

Table 1: Plant Sources and Localization of Vincamine

| Plant Species | Primary Source | Alkaloid Content |

| Vinca minor | Leaves, Aerial Parts | Major alkaloid, 25-65% of total alkaloids cabidigitallibrary.org |

| Catharanthus roseus | General | Present, though more known for other TIAs cabidigitallibrary.orgnih.gov |

| Vinca major | Aerial Parts | Present cabidigitallibrary.org |

| Voacanga species | Not specified | Present cabidigitallibrary.org |

| Crioceras longiflorus | Not specified | Present cabidigitallibrary.org |

Proposed Biogenetic Pathways for Eburnane-Type Indole Alkaloids

The biosynthesis of eburnane-type indole alkaloids, the structural family to which ethyl eburnamenine-14-carboxylate belongs, is a complex process that has been the subject of considerable scientific investigation. While the complete pathway in Vinca minor is not as extensively elucidated as in Catharanthus roseus, key steps have been proposed based on studies of related monoterpenoid indole alkaloids (MIAs). researchgate.netnih.gov

The general biosynthetic route for MIAs originates from the shikimic acid pathway, which produces tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which provides the monoterpenoid precursor, secologanin (B1681713). The condensation of tryptamine (B22526) (derived from tryptophan) and secologanin by strictosidine (B192452) synthase leads to the formation of strictosidine, the universal precursor for all MIAs. nih.gov

From strictosidine, a series of enzymatic reactions involving oxidations, rearrangements, and cyclizations lead to the diverse array of MIA scaffolds. For the eburnane-type skeleton, a key proposed step involves the rearrangement of an epoxide intermediate. nih.gov In C. roseus, an enzyme known as tabersonine (B1681870) 3-oxygenase (T3O) is involved in the vindoline (B23647) pathway. Research has suggested that the absence of a subsequent enzyme, tabersonine 3-reductase (T3R), can lead to the rearrangement of the epoxide product into an eburnamine-vincamine like skeleton, which is not naturally accumulated in C. roseus. nih.gov This finding implies that a T3O-like enzyme in Vinca minor could be a key player in the biosynthesis of vincamine. nih.gov

Theoretical studies using density functional theory have also been employed to investigate the energetic viability of proposed biogenetic pathways for unique indole alkaloids, highlighting the complexity and potential for alternative precursors and intermediates in these pathways. nih.gov The rich reactivity of the indole ring system allows for a variety of electrophilic substitutions and epoxidations, which are central to the biosynthetic diversification of these alkaloids. nih.gov

Characterization of Natural Product Metabolites (e.g., Apovincaminic Acid)

Apovincaminic acid is a significant and active metabolite of vinpocetine (B1683063), which itself is a synthetic derivative of vincamine. medchemexpress.commdpi.com As a major metabolite, apovincaminic acid has been the subject of studies to understand its pharmacokinetic and pharmacodynamic properties. mdpi.com

Characterization of apovincaminic acid has been performed using various analytical techniques. Following oral administration of vinpocetine, apovincaminic acid is readily absorbed and can cross the blood-brain barrier. mdpi.com Pharmacokinetic studies in rats have determined its absorption and distribution, with about 50% of the dose being absorbed after oral administration compared to intravenous administration. medchemexpress.com

Population pharmacokinetic (PopPK) models have been developed to characterize the exposure to apovincaminic acid in humans. These models have shown that its pharmacokinetics can be described by a two-compartment model with zero-order input and linear elimination. mdpi.com Such models are crucial for understanding the variability in drug response among individuals.

Table 2: Key Characteristics of Apovincaminic Acid

| Characteristic | Description | Reference |

| Origin | Major active metabolite of vinpocetine. | medchemexpress.commdpi.com |

| Pharmacokinetics | Orally active, brain-penetrant. | medchemexpress.com |

| Pharmacokinetic Model | Two-compartment open model with a high volume of distribution and fast elimination. | mdpi.com |

| Biological Activity | Exerts neuroprotective effects. | medchemexpress.commdpi.com |

Influence of Plant Cell Cultures on Alkaloid Production

Plant cell and tissue cultures represent a promising alternative to the traditional cultivation of medicinal plants for the production of valuable secondary metabolites like indole alkaloids. cabidigitallibrary.orgnih.gov These in vitro techniques offer the potential for a continuous and controlled supply of these compounds, independent of geographical and climatic constraints. ijsr.net

Research into the cell cultures of Vinca minor for the industrial production of vincamine began in the early 1970s. cabidigitallibrary.org While initial studies reported the presence of small amounts of vincamine in these cultures, subsequent confirmation proved challenging. However, later patents have claimed significant yields of vincamine and epivincamine from V. minor cell cultures. cabidigitallibrary.org

In Catharanthus roseus, cell and tissue cultures have been extensively studied to enhance the production of its valuable alkaloids. nih.govijsr.net Various strategies have been employed, including the optimization of culture media and the use of elicitors. For instance, supplementing the culture medium with precursors like loganin (B1675030) and tryptamine has been shown to significantly increase the production of certain alkaloids. nih.gov

Furthermore, the use of endophytic fungi isolated from the host plant has emerged as a successful elicitation strategy. Cell extracts from endophytic fungi such as Fusarium solani and Chaetomium funicola have been found to significantly promote the accumulation of total alkaloids, including the bis-indole alkaloid vinblastine, in C. roseus cell suspension cultures. nih.gov Hairy root cultures of Vinca major have also shown enhanced production of vincamine. cabidigitallibrary.org These biotechnological approaches hold considerable potential for the sustainable and high-yield production of precursor alkaloids for the synthesis of compounds like ethyl eburnamenine-14-carboxylate.

Future Directions in Ethyl Eburnamenine 14 Carboxylate Research

Ethyl eburnamenine-14-carboxylate, also known as vinpocetine (B1683063), is a synthetic derivative of the alkaloid vincamine (B1683053), which is extracted from the lesser periwinkle plant (Vinca minor). nih.govnih.govacs.org The compound and its analogues belong to the eburnamine-vincamine class of alkaloids, which have been noted for their varied pharmacological activities. nih.gov While vinpocetine itself has been studied for its effects on cerebral circulation and neuronal homeostasis, ongoing research is focused on exploring the broader potential of its structural scaffold. nih.gov The future of research into Ethyl eburnamenine-14-carboxylate and its derivatives is poised to leverage cutting-edge methodologies to enhance synthesis, specificity, and understanding of its biological interactions.

Q & A

Q. What are the established synthetic routes for Ethyl eburnamenine-14-carboxylate, and how can purity be optimized?

Ethyl eburnamenine-14-carboxylate (Vinpocetine) is typically synthesized via esterification of eburnamenine-14-carboxylic acid with ethanol under acidic catalysis. Key steps include refluxing the reactants in anhydrous conditions and using molecular sieves to absorb water, shifting equilibrium toward ester formation . Purification methods involve column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity ≥98% is achievable via reverse-phase HPLC with UV detection at 220 nm, using a C18 column and acetonitrile/water gradient .

Q. What spectroscopic techniques are critical for characterizing Ethyl eburnamenine-14-carboxylate?

Structural confirmation requires:

- ¹H/¹³C NMR : Peaks at δ 1.25 (triplet, CH3 of ethyl ester) and δ 4.15 (quartet, OCH2) confirm esterification. Aromatic protons (δ 6.8–7.2) and alkaloid backbone signals (δ 2.5–3.5) validate the eburnane skeleton .

- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 351.45, with fragmentation patterns matching the ester and indole alkaloid moieties .

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester) and ~1250 cm⁻¹ (C-O ester) .

Q. How is the cerebrovascular activity of Ethyl eburnamenine-14-carboxylate assessed in vitro?

Standard assays include:

- Phosphodiesterase (PDE) Inhibition : Measure cAMP/cGMP levels in bovine aortic endothelial cells using ELISA after treatment with 1–100 µM compound .

- Cerebral Blood Flow (CBF) : Laser Doppler flowmetry in rodent models, with dose-dependent CBF increases observed at 5–20 mg/kg .

Advanced Research Questions

Q. What experimental designs address contradictions in reported neuroprotective efficacy across studies?

Discrepancies may arise from variations in model systems (e.g., transient vs. permanent ischemia) or pharmacokinetic factors. To resolve these:

- Dose-Response Curves : Test 0.1–50 µM in primary neuron cultures under oxygen-glucose deprivation (OGD) .

- Pharmacokinetic Profiling : Use LC-MS/MS to measure brain-to-plasma ratios in rodents, ensuring adequate blood-brain barrier penetration .

- Meta-Analysis : Apply random-effects models to aggregate data from ≥5 independent studies, adjusting for publication bias via funnel plots .

Q. How can X-ray crystallography elucidate the binding mechanism of Ethyl eburnamenine-14-carboxylate to PDE1?

Co-crystallize PDE1 (purified via affinity chromatography) with 10 mM compound. Use SHELX programs for structure solution:

- Data Collection : 1.0 Å resolution, 100K, synchrotron radiation.

- Refinement : SHELXL for anisotropic B-factors and occupancy adjustment. The ester moiety is expected to form hydrogen bonds with Gln-216 and hydrophobic interactions with Phe-267 .

Q. What methodologies validate the metabolic stability of Ethyl eburnamenine-14-carboxylate in human hepatocytes?

- Incubation Conditions : 1 µM compound + pooled hepatocytes (1M cells/mL) in Krebs-Henseleit buffer (37°C, 5% CO₂).

- Sampling : Quench aliquots at 0, 15, 30, 60, 120 min with acetonitrile.

- Analysis : UPLC-QTOF detects parent compound depletion and metabolites (e.g., hydrolyzed eburnamenine-14-carboxylic acid). Half-life (t₁/₂) <30 min suggests rapid hepatic clearance .

Methodological Considerations

Q. How should researchers handle batch-to-batch variability in pharmacological assays?

- Quality Control : Standardize raw materials (e.g., ≥98% purity via HPLC) and storage conditions (2–8°C, desiccated) .

- Inter-Laboratory Calibration : Share reference samples (e.g., NIST-certified Vinpocetine) and validate assays using positive controls (e.g., cilostazol for PDE inhibition) .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects on platelet aggregation?

- Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC50.

- ANOVA with Tukey’s Post Hoc : Compare 10 µM, 50 µM, and control groups (n ≥ 6). Report effect sizes (Cohen’s d) for clinical relevance .

Data Presentation Guidelines

Q. How should conflicting results on metabolic pathways be reported?

- Transparency : Disclose all raw data in supplementary tables (e.g., CYP450 isoform inhibition % ± SEM).

- Mechanistic Hypotheses : Propose competing pathways (e.g., CYP3A4 vs. esterase-mediated hydrolysis) for further validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.